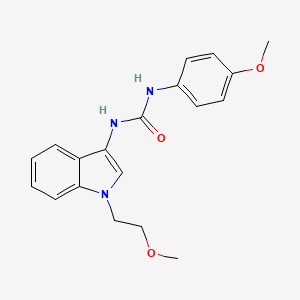![molecular formula C19H16F3N3OS B2486800 1-(1-éthanyl-1H-pyrazol-1-yl)-2-phényl-1-éthanone, 5-(1-{[3-(trifluorométhyl)-2-pyridinyl]sulfanyl}éthyl)- CAS No. 1211305-28-0](/img/structure/B2486800.png)
1-(1-éthanyl-1H-pyrazol-1-yl)-2-phényl-1-éthanone, 5-(1-{[3-(trifluorométhyl)-2-pyridinyl]sulfanyl}éthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone is an intricate chemical compound, notable for its multifaceted applications in various scientific fields. This compound's unique structural attributes include a phenyl ring, a pyrazole group, and a trifluoromethyl-pyridinyl moiety, which together confer distinctive chemical and physical properties.
Applications De Recherche Scientifique
This compound finds extensive use in several scientific disciplines:
Chemistry: : As an intermediate in organic synthesis and material science.
Biology: : In studies related to enzyme inhibition and cellular mechanisms.
Medicine: : Potentially in drug design and pharmaceutical research.
Industry: : As a precursor for specialty chemicals and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone typically involves multi-step reactions. The preparation often starts with the synthesis of intermediate compounds, which are then sequentially modified to achieve the final product. Common synthetic routes might include the preparation of pyrazole rings via cyclization reactions and the incorporation of phenyl and pyridinyl groups through coupling reactions.
Industrial Production Methods
In an industrial setting, the large-scale production of this compound might involve optimized versions of the laboratory procedures, focusing on yield improvement and cost-effectiveness. Methods like continuous flow synthesis, which allow for better control of reaction conditions and scalability, are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: : The phenyl and pyridinyl rings can be oxidized under certain conditions.
Reduction: : Reduction reactions can modify functional groups within the compound.
Substitution: : The compound's structure allows for various substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents like halogens, alkylating agents, or nucleophiles in the presence of catalysts.
Major Products Formed
The reaction products vary based on the specific reagents and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Mécanisme D'action
The mechanism by which 2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone exerts its effects often involves interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to participate in specific binding interactions and pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds structurally similar to 2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone include those containing:
Phenyl and pyrazole rings: : Such as 1-phenyl-3-(4-pyridyl)-1H-pyrazole.
Trifluoromethyl groups: : Like 3-(trifluoromethyl)-1-phenyl-1H-pyrazole.
Uniqueness
This compound's uniqueness lies in the combination of its functional groups and the overall structure, which imparts specific reactivity and application potential that similar compounds may lack.
This article should give you a comprehensive understanding of 2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone
Propriétés
IUPAC Name |
2-phenyl-1-[5-[1-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c1-13(27-18-15(19(20,21)22)8-5-10-23-18)16-9-11-24-25(16)17(26)12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNXHGGOOTZFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C(=O)CC2=CC=CC=C2)SC3=C(C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2486718.png)
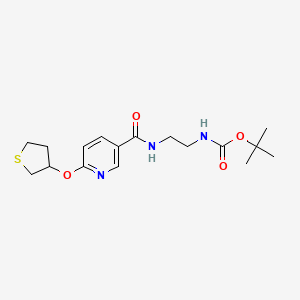
![N-(2,4-dimethylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2486721.png)
![4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2486722.png)
![5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486725.png)

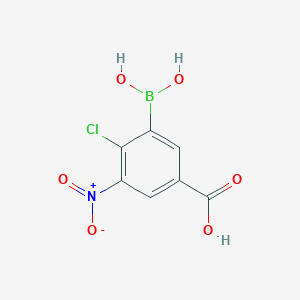
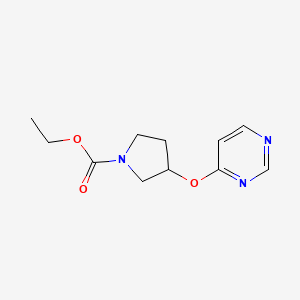
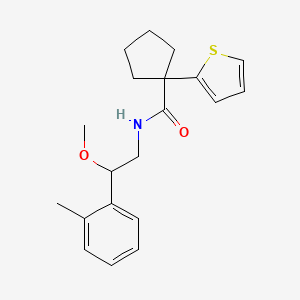
![2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid](/img/structure/B2486733.png)
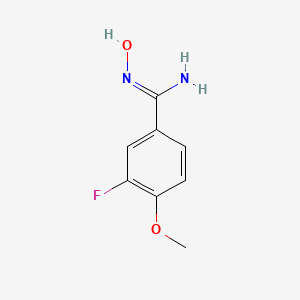
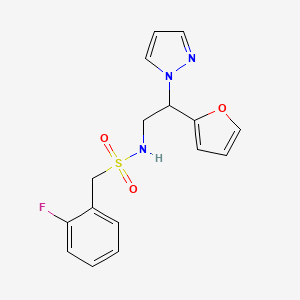
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2486738.png)
